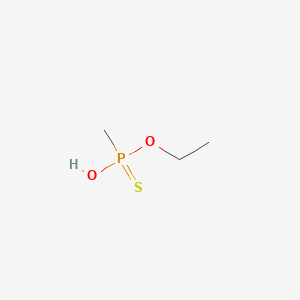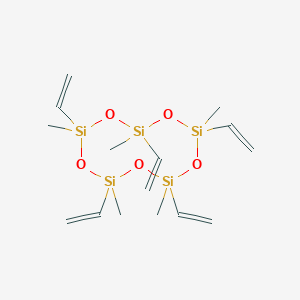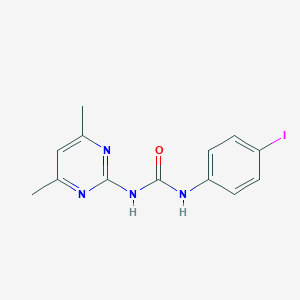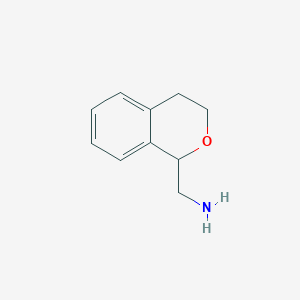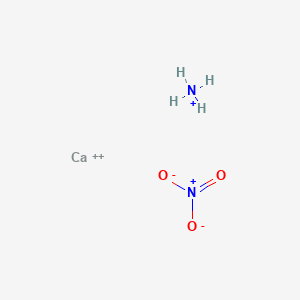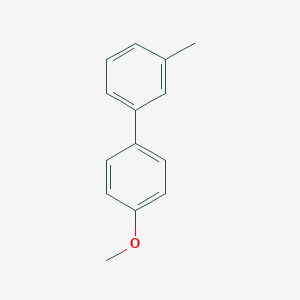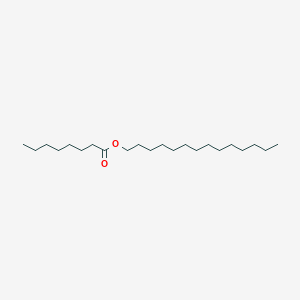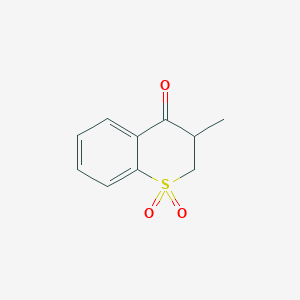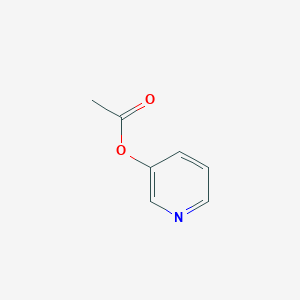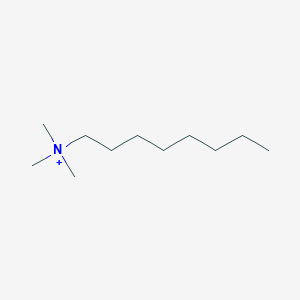
Octyltrimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyltrimethylammonium (OTMA) is a quaternary ammonium compound that has been widely used in scientific research as a surfactant, emulsifier, and dispersant. It is an ionic liquid that is soluble in water and organic solvents. OTMA has been used in various fields of research, including material science, biochemistry, and biotechnology.
Applications De Recherche Scientifique
1. Molecular Motions in Surfactants
Octyltrimethylammonium salts have been studied for their molecular motions, particularly in surfactants. The 13C spin-lattice relaxation times of alkyl carbons in these salts indicate diverse molecular motions in both monomer and micellar states. This research is significant for understanding surfactant behavior at different concentrations and magnetic field strengths (Uzu, Saito, & Yokoi, 1989).
2. Micelle Formation and Thermodynamics
Studies have also focused on the micelle formation of octyltrimethylammonium bromide in aqueous solutions, exploring the critical micelle concentration and its temperature dependence. These findings have implications for the thermodynamic functions of micelle formation, which are vital in the field of colloid and interface science (Zieliński, 1989).
3. Electrochemical Properties
Research on the electroreduction of Zn2+ in the presence of octyltrimethylammonium bromide offers insights into the kinetics and mechanisms of electrode processes. This is important for understanding the inhibiting effects of such surfactants in electrochemical reactions and could have applications in electroplating and battery technology (Nieszporek, 2013).
4. Surface Adsorption
The behavior of octyltrimethylammonium bromide electrosorption on mercury electrodes in various solutions has been a subject of study, particularly its adsorption constants and interactions with electrode charges. These findings have applications in electrochemistry and surface science, informing the understanding of surfactant behavior at interfaces (Gugała-Fekner, Nieszporek, & Sieńko, 2016).
5. Biological and Toxicological Aspects
Octyltrimethylammonium tetrathiotungstate has been synthesized and evaluated for its biological and toxic aspects. These studies are critical for understanding the biocompatibility and potential biomedical applications of such compounds, including their role as copper antagonists (Vega-Granados et al., 2020).
Propriétés
Numéro CAS |
15461-38-8 |
|---|---|
Nom du produit |
Octyltrimethylammonium |
Formule moléculaire |
C11H26N+ |
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1 |
Clé InChI |
HTKPDYSCAPSXIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCC[N+](C)(C)C |
Autres numéros CAS |
15461-38-8 |
Numéros CAS associés |
10108-86-8 (chloride) 14251-76-4 (iodide) 2083-68-3 (bromide) |
Synonymes |
octyltrimethylammonium octyltrimethylammonium bromide octyltrimethylammonium chloride octyltrimethylammonium iodide trimethyloctylammonium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



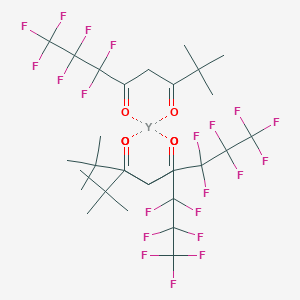
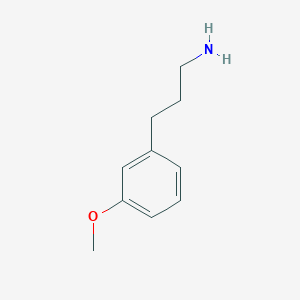
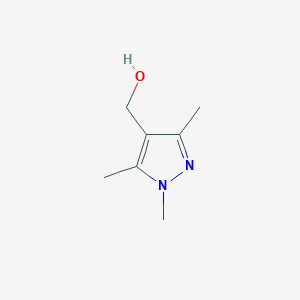
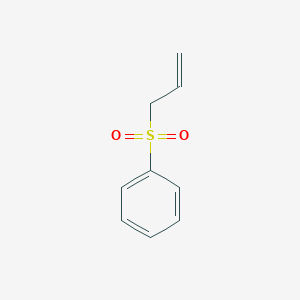
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)
